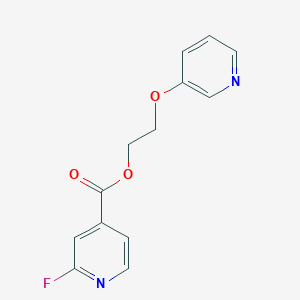

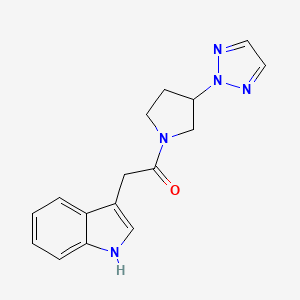

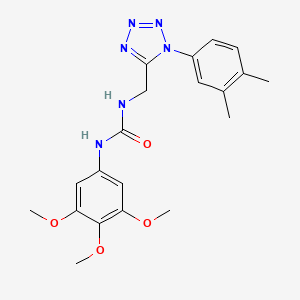

2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate” is a fluorinated pyridine derivative. Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties, which are largely due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

While specific synthesis methods for “2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate” are not available, fluoropyridines can generally be synthesized using methods such as the Umemoto reaction, Balts-Schiemann reaction, and substitution reactions .Chemical Reactions Analysis

Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to the electron-withdrawing nature of the fluorine atom . Specific reactions involving “2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate” would depend on its specific structure. Fluoropyridines generally have reduced basicity compared to non-fluorinated pyridines .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Kinase Inhibition

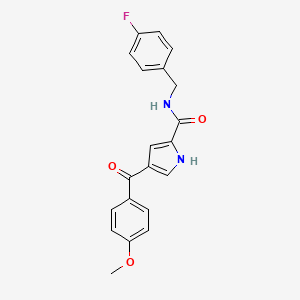

Research has demonstrated the utility of pyridine derivatives in the synthesis of potent and selective kinase inhibitors. A specific example involves the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors. These compounds, through modification at the pyridine and pyridone positions, have shown improved enzyme potency and aqueous solubility. One such analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model, leading to its advancement into clinical trials (Schroeder et al., 2009).

Coordination Chemistry and Luminescence

Pyridine derivatives serve as versatile ligands in coordination chemistry, offering novel approaches to luminescent compounds for biological sensing. A review of the synthesis and complex chemistry of 2,6-di(pyrazol-1-yl)pyridine and related ligands highlights their application in creating luminescent lanthanide compounds, which are beneficial for biological sensing, and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).

Fluorination and Regioselectivity

Research into the fluorination of pyridines has developed methods yielding fluorinated derivatives with high regioselectivities. A study on the fluorination of 2-aminopyridines and pyridin-2(1 H)-ones reported good to high yields with significant regioselectivity. This process highlights the electron-deficient pyridine system activated by an amino or hydroxyl group, facilitating the transformation into valuable fluorinated compounds for further chemical synthesis (Zhou et al., 2018).

Catalytic Arylation

The development of new catalytic processes for the arylation of sp3 C-H bonds has been facilitated by pyridine-containing directing groups. These methodologies enable the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives, highlighting the versatility of pyridine derivatives in facilitating selective chemical transformations (Zaitsev et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-pyridin-3-yloxyethyl 2-fluoropyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-12-8-10(3-5-16-12)13(17)19-7-6-18-11-2-1-4-15-9-11/h1-5,8-9H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEYNJTWTPUVOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCCOC(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2927408.png)

![N-((1-ethylpyrrolidin-2-yl)methyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2927409.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2927418.png)

![[1-(2-Methylphenyl)cyclopropyl]methanamine](/img/structure/B2927423.png)

![2-{[1-(2,4-difluorobenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2927425.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzenesulfonamide](/img/structure/B2927427.png)